KH16 vs. SAHA and MS-275: Superior Apoptosis Induction in FLT3-ITD-Positive Leukemic Cells
KH16 demonstrates significantly greater potency as an inducer of apoptosis compared to the clinical HDAC inhibitors SAHA and MS-275. In direct head-to-head comparisons using FLT3-ITD-positive leukemic cell lines, KH16 exhibits markedly lower IC50 values for apoptosis induction [1].
| Evidence Dimension | Apoptosis induction potency (IC50) |
|---|---|
| Target Compound Data | KH16: IC50 = 52 nM (24 h) and 46 nM (48 h) in MV4-11 cells; 41 nM (24 h) and 37 nM (48 h) in MOLM-13 cells |
| Comparator Or Baseline | MS-275: IC50 = 814 nM (24 h) and 706 nM (48 h) in MV4-11 cells; 621 nM (24 h) and 628 nM (48 h) in MOLM-13 cells. SAHA: IC50 = 658 nM (24 h) and 629 nM (48 h) in MV4-11 cells; 533 nM (24 h) and 586 nM (48 h) in MOLM-13 cells |
| Quantified Difference | KH16 is 14-15 fold more potent than MS-275 and 12-14 fold more potent than SAHA in MV4-11 cells; 15-17 fold more potent than MS-275 and 13-16 fold more potent than SAHA in MOLM-13 cells |
| Conditions | MV4-11 and MOLM-13 FLT3-ITD-positive leukemic cell lines, treated for 24 h and 48 h, apoptosis measured by annexin-V/PI flow cytometry |
Why This Matters
This substantial difference in apoptosis induction potency directly informs selection: KH16 provides significantly greater apoptotic response at lower concentrations than alternative clinical HDAC inhibitors, critical for experimental designs requiring potent target engagement.
- [1] Fischer MA, et al. Table 1: KH16 and KH29 are more potent inducers of apoptosis than MS-275 and SAHA in FLT3-ITD-positive leukemic cells. Leukemia. 2023. View Source
